molecular formula C20H24N2O4S B2497973 N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide CAS No. 953962-47-5

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide

Cat. No. B2497973
CAS RN: 953962-47-5
M. Wt: 388.48
InChI Key: AVGDEWPBHDSPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide often involves complex organic reactions that introduce various functional groups to a core structure. For instance, the synthesis of ethenesulfonamide derivatives, which share some structural similarities with the target compound, has been explored in the context of developing endothelin receptor antagonists (Harada et al., 2001). Moreover, the synthesis of substituted furansulfonamide compounds, including derivatives of N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide, has been reported, showcasing the methodology for obtaining complex sulfonamide-based structures (Desmukh et al., 2019).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. For compounds related to this compound, studies have revealed interesting structural features. For example, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been extensively analyzed, demonstrating the influence of substituents on molecular conformation and intermolecular interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs can be elucidated through various chemical reactions. For instance, reactions involving N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides with aromatic and heterocyclic compounds have been explored, leading to the formation of N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides (Rozentsveig et al., 2001). These reactions highlight the diverse chemical transformations possible within this class of compounds.

Physical Properties Analysis

The physical properties of compounds like this compound are closely tied to their molecular structures. The presence of specific functional groups and the overall molecular geometry can significantly influence properties such as solubility, melting point, and crystalline structure. While specific data on the physical properties of the target compound may not be readily available, related research provides insights into how molecular features affect physical characteristics.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies on compounds such as N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides offer insights into the structural features that govern these chemical properties (Nikonov et al., 2019). These findings can provide a foundation for understanding the chemical behavior of this compound.

Scientific Research Applications

Synthesis and Characterization

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide and its derivatives have been synthesized and characterized for various potential applications. For instance, a study by Küçükgüzel et al. (2013) involved the synthesis of related compounds for evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Environmental Impact Assessment

Another research area involves assessing the environmental impact of related chemical compounds. Agrawal et al. (2005) conducted a field study using ethylene diurea, a chemical with a similar structure, to assess the impact of ozone on mung bean plants. The study demonstrated that ethylene diurea could alleviate the unfavorable effects of ozone on plants, indicating its potential use as a tool to assess growth and yield losses in areas with higher ozone concentrations (S. Agrawal et al., 2005).

Biotransformation and Toxicity Studies

Studies on the biotransformation and toxicity of related compounds are also significant. For example, Xie et al. (2009) investigated the biotransformation of N-ethyl perfluorooctanesulfonamidoethanol, a compound with some structural similarities, in female rats. This study provided insights into the metabolic pathways and potential redox imbalances caused by exposure to these compounds (W. Xie et al., 2009).

Drug Development and Pharmacological Studies

Research in drug development and pharmacology is another area of interest. For instance, Harada et al. (2001) explored the synthesis and structure-activity relationships of ethenesulfonamide derivatives, revealing their potential as novel classes of endothelin receptor antagonists. These compounds showed promising pharmacological profiles, suggesting their potential in therapeutic applications (H. Harada et al., 2001).

Antimicrobial Activity

Research by Sarvaiya et al. (2019) on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include sulfonamide groups, indicated antimicrobial activity against various bacteria and fungi. This demonstrates the potential application of these compounds in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific studies, it’s hard to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Without specific studies, it’s hard to predict the exact safety profile .

Future Directions

The future research directions would depend on the observed biological activity and therapeutic potential of this compound. Indole derivatives, which have a similar structure, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(15-21-27(24,25)14-11-17-7-3-1-4-8-17)22-12-13-26-19(16-22)18-9-5-2-6-10-18/h1-10,19,21H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGDEWPBHDSPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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